

The Advent and Advancement of 3-Aminopyridazine Compounds: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminopyridazine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic evolution of 3-aminopyridazine compounds. From their foundational synthesis to their contemporary applications as potent kinase inhibitors in oncology, this document provides a comprehensive overview for professionals in the field of drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate a deeper understanding and further exploration of this important heterocyclic scaffold.

A Historical Overview: From Pyridazine to its Amino-Substituted Derivatives

The journey of 3-aminopyridazine compounds begins with the discovery of the parent pyridazine ring. The first synthesis of a pyridazine derivative was accomplished by the renowned chemist Emil Fischer. While the exact date of the first synthesis of 3-aminopyridazine itself is not prominently documented, the development of synthetic routes to access this key intermediate has been a continuous effort in heterocyclic chemistry.

Early methods for the synthesis of the pyridazine core often involved the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines. The introduction of the amino group at the 3-position has been achieved through various classical and modern synthetic strategies,

evolving from harsher reaction conditions to more efficient and versatile catalytic methods. The availability of starting materials like 3,6-dichloropyridazine has been pivotal in the exploration of 3-aminopyridazine chemistry, allowing for selective functionalization of the pyridazine ring.

Key Synthetic Methodologies

The synthesis of 3-aminopyridazine and its derivatives has been refined over the years, with modern catalytic methods offering significant advantages in terms of efficiency, selectivity, and substrate scope. This section details some of the most important and widely used experimental protocols.

Synthesis of 3-Amino-6-chloropyridazine

A fundamental building block in the synthesis of more complex 3-aminopyridazine derivatives is 3-amino-6-chloropyridazine. A common and efficient method for its preparation involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.

Experimental Protocol:

- Reaction Setup: In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).[\[1\]](#)
- Reaction Conditions: Seal the vessel and heat the reaction mixture to 100°C. Maintain the temperature and stir the mixture overnight.[\[1\]](#)
- Work-up and Purification: After cooling the reaction mixture to room temperature, a solid product should be present. Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization or column chromatography if necessary.[\[1\]](#)

A patented procedure provides more specific quantities and conditions:

- Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).[\[2\]](#)[\[3\]](#)
- Reaction Conditions: Stir the mixture in the sealed flask at 100°C for 9 hours.[\[2\]](#)

- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]
- Work-up: After the reaction is complete, cool the mixture to room temperature.[2]
- Purification: Remove the solvent by rotary evaporation to obtain the crude product. Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[2]

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Amino-6-arylpyridazines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been extensively used to synthesize 3-amino-6-arylpyridazines. This palladium-catalyzed reaction couples an organoboron compound with a halide.

Experimental Protocol:

- Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a mixture of solvents like 1,2-dimethoxyethane (DME) and water.[2]
- Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.[2]
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%) to the degassed mixture under an inert atmosphere.[2][4]
- Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC).[2]
- Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2]
- Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[2]

One-Pot, Three-Component Synthesis of 3-Aminopyridazine Derivatives

For rapid access to a library of diverse 3-aminopyridazine derivatives, one-pot multi-component reactions are highly valuable. These reactions combine multiple starting materials in a single reaction vessel to form a complex product, minimizing purification steps and saving time and resources.

Experimental Protocol for the Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles:

- Reaction Setup: In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
- Reagent Addition: To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.
- Reaction Conditions: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- Product Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the precipitate by filtration.
- Purification: Wash the collected solid with hot water (2 x 5 mL). Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.

Quantitative Data: A Comparative Overview

This section provides a summary of quantitative data, including reaction yields for various synthetic methods and the biological activity of selected 3-aminopyridazine derivatives, presented in a clear and comparable format.

Table of Reaction Yields

Product	Starting Materials	Synthetic Method	Yield (%)	Reference
3-Amino-6-chloropyridazine	3,6-Dichloropyridazine, Aqueous Ammonia	Nucleophilic Aromatic Substitution	~61	[5]
3-Amino-6-arylpyridazines (various)	3-Amino-6-chloropyridazine, Arylboronic acids	Suzuki-Miyaura Cross-Coupling	22-65	[6]
3-Amino-5-phenylpyridazine-4-carbonitrile	Phenylglyoxal, Malononitrile, Hydrazine Hydrate	One-Pot Three-Component Reaction	86	

Table of In Vitro Anticancer Activity (IC₅₀ Values)

Compound	Target Cell Line / Kinase	IC ₅₀ (μM)	Reference
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one	MPS1 Kinase	>50	[7]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one	Aurora A Kinase	>50	[7]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one	Aurora B Kinase	>50	[7]
Compound 1 (Pyrido[2,3-d]pyrimidine derivative)	MCF-7 (Breast Cancer)	3.98	[8]
Compound 7 (Pyrido[2,3-d]pyrimidine derivative)	HeLa (Cervical Cancer)	9.72	[8]
Compound 5a (Cyanopyridone derivative)	MCF-7 (Breast Cancer)	1.77	[9]
Compound 5a (Cyanopyridone derivative)	HepG2 (Liver Cancer)	2.71	[9]
Compound 5e (Cyanopyridone derivative)	MCF-7 (Breast Cancer)	1.39	[9]
Compound 7b (Pyrido[2,3-d]pyrimidine derivative)	MCF-7 (Breast Cancer)	6.22	[9]
Imidazo[1,2-b]pyridazine derivative 34f	FLT3-ITD	0.004	[10][11]

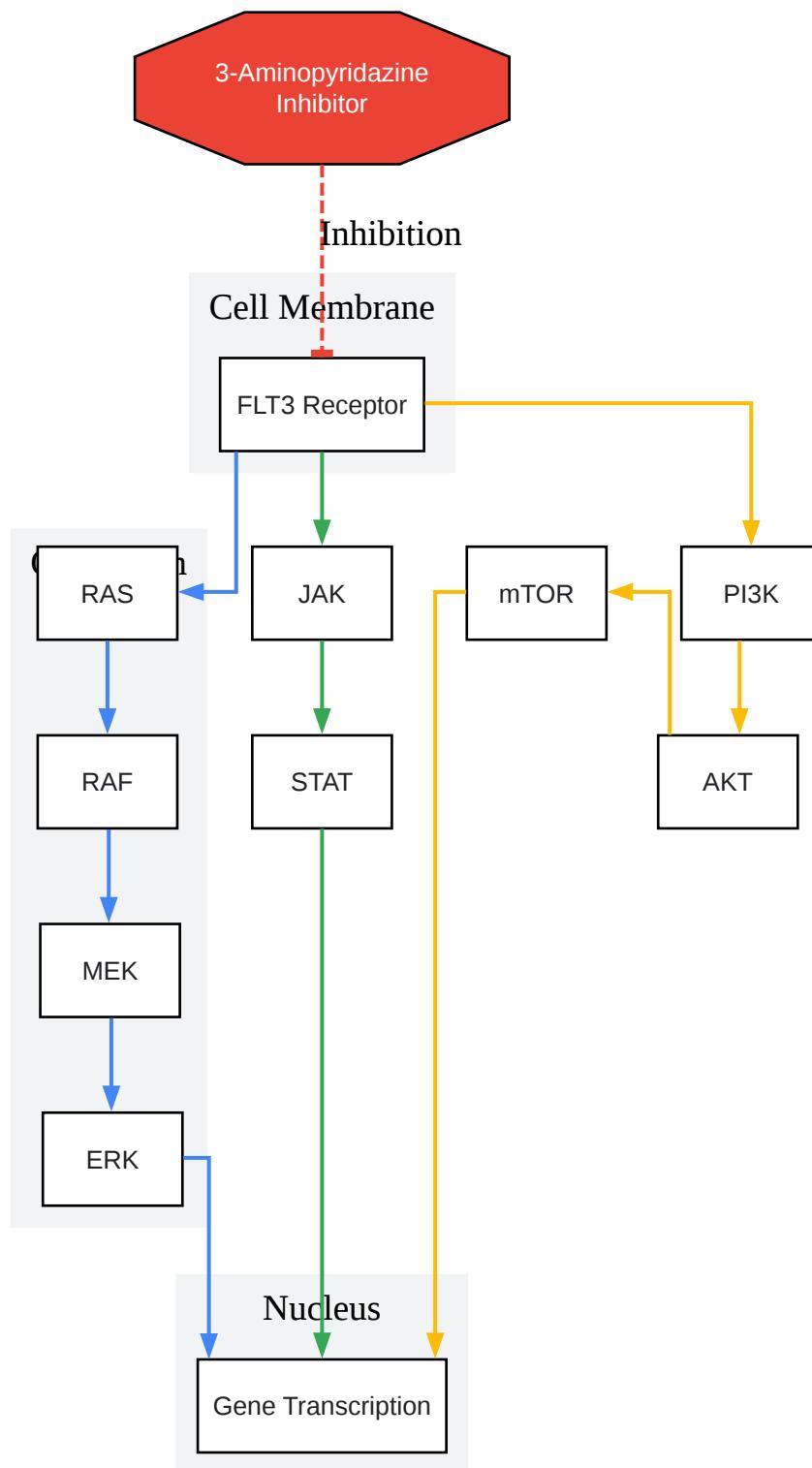
Imidazo[1,2-b]pyridazine derivative	FLT3-D835Y	0.001	[10] [11]
34f			
Imidazo[1,2-b]pyridazine derivative	MV4-11 (AML)	0.007	[10] [11]
34f			
Imidazo[1,2-b]pyridazine derivative	MOLM-13 (AML)	0.009	[10] [11]
34f			

Signaling Pathways and Mechanisms of Action

A significant area of research for 3-aminopyridazine compounds is in the development of kinase inhibitors for cancer therapy. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation and survival.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML). [\[10\]](#)[\[11\]](#) Constitutive activation of FLT3 leads to the activation of several downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which promote cell proliferation and survival.[\[10\]](#)[\[11\]](#) 3-Aminopyridazine-based compounds, such as certain imidazo[1,2-b]pyridazine derivatives, have been developed as potent inhibitors of mutated FLT3.[\[10\]](#)[\[11\]](#)

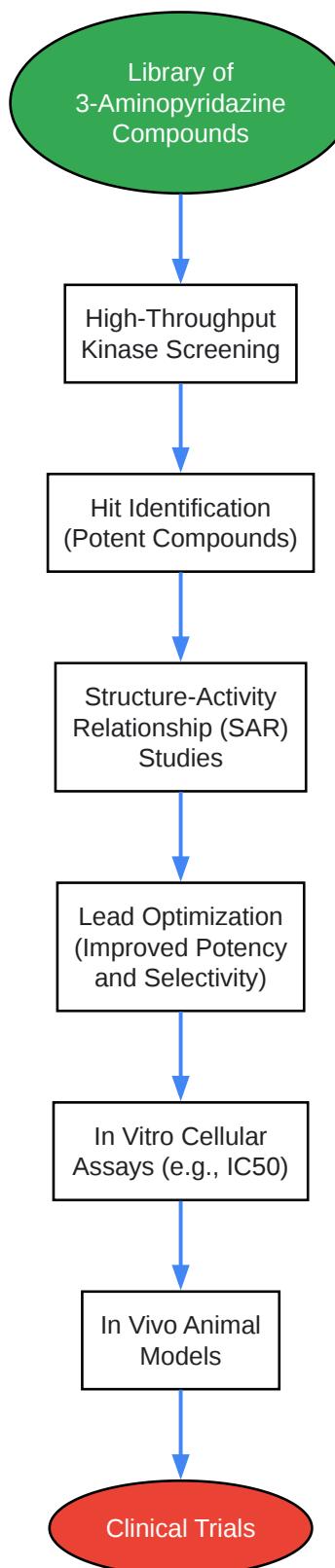


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FLT3 Signaling Pathway Inhibition by 3-Aminopyridazine Derivatives.

General Kinase Inhibition Workflow

The development of 3-aminopyridazine-based kinase inhibitors typically follows a structured workflow, from initial screening to lead optimization and in vivo testing.

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